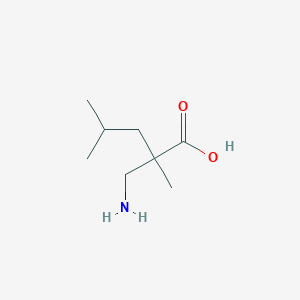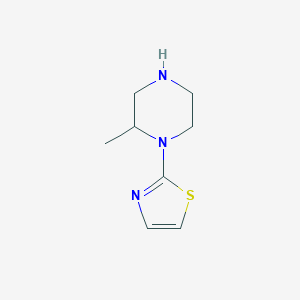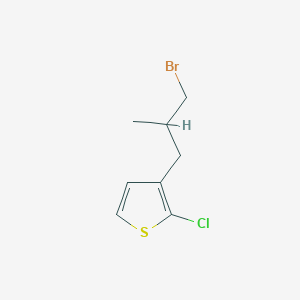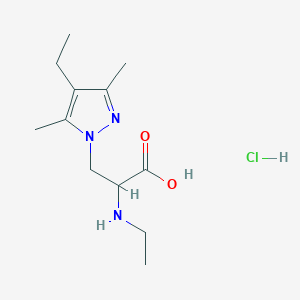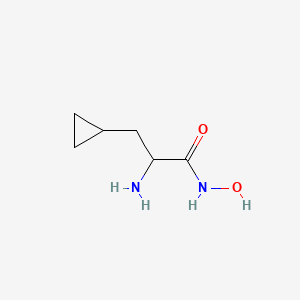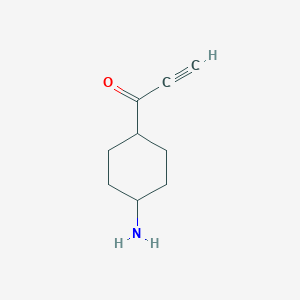
1-(4-Aminocyclohexyl)prop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an aminocyclohexyl group attached to a prop-2-yn-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclohexyl)prop-2-yn-1-one typically involves the reaction of 4-aminocyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexyl derivatives.
科学的研究の応用
1-(4-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 1-(4-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1-(4-Aminocyclohexyl)ethanone: Similar structure but with an ethanone moiety instead of prop-2-yn-1-one.
1-(4-Aminocyclohexyl)butan-2-one: Contains a butan-2-one group, offering different reactivity and properties.
Uniqueness: 1-(4-Aminocyclohexyl)prop-2-yn-1-one is unique due to the presence of both an aminocyclohexyl group and a prop-2-yn-1-one moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(4-aminocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,7-8H,3-6,10H2 |
InChIキー |
VXCMNKYJURZFMZ-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)C1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)


![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)
